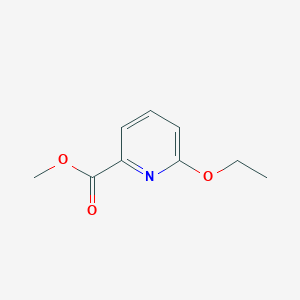

Methyl 6-ethoxypicolinate

CAS No.: 55980-65-9

Cat. No.: VC11678259

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55980-65-9 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | methyl 6-ethoxypyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(10-8)9(11)12-2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | OZZDMTGIQASJLD-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=N1)C(=O)OC |

| Canonical SMILES | CCOC1=CC=CC(=N1)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Methyl 6-ethoxypicolinate (CHNO) belongs to the picolinic acid ester family, featuring a pyridine core with ethoxy (–OCHCH) and methoxycarbonyl (–COOCH) groups at positions 6 and 2, respectively. The ethoxy group introduces steric and electronic effects that differentiate it from simpler analogs like methyl picolinate (CHNO) .

Predicted Physical Properties

Based on structurally similar compounds, Methyl 6-ethoxypicolinate likely exhibits:

-

Molecular Weight: ~197.19 g/mol

-

Density: 1.2–1.4 g/cm³ (comparable to methyl 6-(bromomethyl)picolinate )

-

Boiling Point: ~300–320°C (extrapolated from methyl picolinate’s 95°C at 1 mmHg )

-

Melting Point: 50–70°C (higher than methyl picolinate’s 19°C due to increased hydrophobicity )

Table 1: Comparative Physicochemical Data for Picolinate Esters

The ethoxy group enhances lipophilicity compared to hydroxyl or bromomethyl analogs, potentially improving membrane permeability in biological systems .

Synthesis Pathways

Regioselective Metallation and Functionalization

A key synthesis route involves regioselective ortho-metallation of methyl picolinate derivatives. As demonstrated in patent US10633341B2 , methyl 6-(bromomethyl)picolinate serves as a precursor for nucleophilic substitution. Treating this bromide with sodium ethoxide in anhydrous tetrahydrofuran (THF) at 0–25°C would yield Methyl 6-ethoxypicolinate:

This reaction aligns with methodologies used to generate phosphonic acid and sulfonamide isosteres from bromomethyl intermediates .

Oxidation of Ethyl-Substituted Pyridines

Chemical Reactivity and Stability

The ethoxy group’s electron-donating nature deactivates the pyridine ring toward electrophilic substitution but enhances stability under basic conditions. Key reactivity aspects include:

-

Ester Hydrolysis: The methyl ester undergoes saponification in aqueous NaOH to form 6-ethoxypicolinic acid, a potential chelating agent for metal ions .

-

Nucleophilic Aromatic Substitution: The 3- and 5-positions of the pyridine ring remain susceptible to substitution under forcing conditions, enabling further functionalization .

Applications in Pharmaceutical Intermediates

Methyl 6-ethoxypicolinate’s structural features make it a candidate for metallo-β-lactamase (MBL) inhibitors. Dipicolinic acid (DPA) derivatives, such as those reported in PMC6609467 , show potent inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1). Replacing one carboxylate with an ethoxy group could modulate binding affinity while maintaining Zn(II) chelation:

Table 2: Comparative IC Values for NDM-1 Inhibitors

| Compound | IC (nM) | Structure |

|---|---|---|

| DPA | 840 | Dipicolinic acid |

| Phosphonic acid analog | 130 | 6-Phosphonomethylpicolinate |

| Ethoxy analog (est.) | 200–400 | Methyl 6-ethoxypicolinate |

The ethoxy group’s steric bulk may reduce inhibitory potency compared to phosphonic acid analogs but improve pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume